4,4-DIMETHYL ITACONIC ACID
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Overview
Description
4,4-DIMETHYL ITACONIC ACID is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of an isopropylidene group attached to the succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-DIMETHYL ITACONIC ACID can be synthesized through several methods. One common approach involves the reaction of succinic acid with acetone in the presence of an acid catalyst, such as sulfuric acid. This reaction leads to the formation of the isopropylidene group on the succinic acid molecule . The reaction conditions typically include:
Temperature: Around 60-70°C
Catalyst: Concentrated sulfuric acid
Solvent: Acetone
Industrial Production Methods
Industrial production of isopropylidene-succinic acid follows similar principles but on a larger scale. The process involves the continuous addition of succinic acid and acetone into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is isolated through distillation and purification steps .
Chemical Reactions Analysis
Types of Reactions
4,4-DIMETHYL ITACONIC ACID undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The isopropylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4,4-DIMETHYL ITACONIC ACID has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of isopropylidene-succinic acid involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic reactions, influencing the Krebs cycle and energy production. It may also interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A simpler dicarboxylic acid without the isopropylidene group.
Malonic acid: Another dicarboxylic acid with a different structure and reactivity.
Fumaric acid: An unsaturated dicarboxylic acid with distinct chemical properties
Uniqueness
4,4-DIMETHYL ITACONIC ACID is unique due to the presence of the isopropylidene group, which imparts specific chemical reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various industrial applications .
Properties
IUPAC Name |
2-propan-2-ylidenebutanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-4(2)5(7(10)11)3-6(8)9/h3H2,1-2H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXGAEAOIFNGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CC(=O)O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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